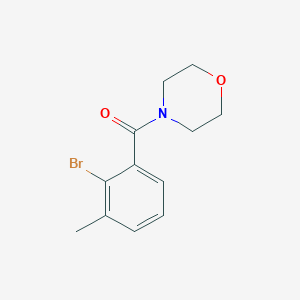

4-(2-Bromo-3-methylbenzoyl)morpholine

Beschreibung

Molecular Architecture and IUPAC Nomenclature

The molecular architecture of this compound is defined by its chemical formula C12H14BrNO2 and molecular weight of 284.15 grams per mole. According to the International Union of Pure and Applied Chemistry nomenclature system, this compound is systematically named (2-bromo-3-methylphenyl)(morpholino)methanone, reflecting the presence of a morpholino group attached to a carbonyl carbon that is itself bonded to a phenyl ring substituted with bromine at the 2-position and methyl at the 3-position. The compound is classified as a halide derivative of morpholine, representing a heterocyclic amine system that has been functionalized with an aromatic acyl group.

The structural representation using Simplified Molecular Input Line Entry System notation reveals the connectivity as CC1=C(C(=CC=C1)C(=O)N2CCOCC2)Br, which demonstrates the cyclic morpholine system (N2CCOCC2) connected through an amide linkage to the substituted benzene ring. The International Chemical Identifier for this compound is InChI=1S/C12H14BrNO2/c1-9-3-2-4-10(11(9)13)12(15)14-5-7-16-8-6-14/h2-4H,5-8H2,1H3, with the corresponding InChI Key being XDTCLDBXEBNXPT-UHFFFAOYSA-N. These identifiers provide unique digital fingerprints that enable precise identification and database searching across chemical information systems.

The electronic structure of this compound is significantly influenced by the presence of the bromine atom, which acts as an electron-withdrawing group due to its high electronegativity, while the methyl group provides electron-donating character through hyperconjugation effects. The morpholine ring contributes both electron-donating properties through the nitrogen atom and electron-withdrawing characteristics via the oxygen atom, creating a complex electronic environment that affects the overall reactivity and binding properties of the molecule. The carbonyl group serves as a crucial electrophilic center, facilitating interactions with nucleophilic species and contributing to the compound's potential biological activity through hydrogen bonding and dipole-dipole interactions.

Crystallographic Analysis and Spatial Configuration

Crystallographic analysis of this compound requires the application of X-ray diffraction techniques to determine the three-dimensional arrangement of atoms within the crystal lattice. X-ray crystallography serves as the primary experimental method for characterizing atomic structure, utilizing the interaction between X-ray radiation and the periodic arrangement of atoms in crystalline materials. The technique relies on the principle that crystalline structures cause incident X-ray beams to diffract in specific directions, with the resulting diffraction patterns providing detailed information about atomic positions, bond lengths, and molecular geometry.

The crystallographic characterization process begins with the preparation of high-quality single crystals of sufficient size, typically requiring crystals larger than 0.1 millimeters in all dimensions. For this compound, the crystallization process must account for the compound's molecular polarity and the presence of both hydrophobic aromatic regions and polar morpholine and carbonyl functionalities. The presence of the bromine atom significantly influences the crystal packing arrangements due to its large atomic radius and polarizability, often leading to halogen bonding interactions that stabilize specific crystal forms.

| Crystallographic Parameter | Expected Range | Significance |

|---|---|---|

| Space Group | Monoclinic or Triclinic | Determined by molecular asymmetry |

| Unit Cell Dimensions | a, b, c = 8-15 Å | Influenced by molecular size |

| Crystal Density | 1.4-1.8 g/cm³ | Affected by bromine content |

| Diffraction Resolution | 0.8-1.5 Å | Required for accurate structure |

| Temperature Factor | 15-40 Ų | Indicates atomic mobility |

The spatial configuration of the molecule involves several key conformational parameters, including the dihedral angle between the benzene ring and the morpholine ring, which is influenced by steric interactions between the ortho-bromine substituent and the carbonyl oxygen. The morpholine ring typically adopts a chair conformation to minimize steric strain, with the nitrogen atom exhibiting a pyramidal geometry due to its sp³ hybridization. The carbonyl group maintains planarity with the benzene ring through resonance interactions, although the presence of the ortho-bromine and meta-methyl substituents may introduce slight deviations from perfect coplanarity.

The bromine atom's position at the ortho location relative to the carbonyl group creates significant steric interactions that influence the overall molecular conformation. These interactions may force the carbonyl group to adopt a non-coplanar orientation with respect to the benzene ring, thereby affecting the molecule's overall shape and potential binding interactions. The methyl group at the meta position provides additional steric bulk that further constrains the conformational flexibility of the molecule, particularly in the solid state where intermolecular packing forces become significant.

Conformational Dynamics Through Computational Modeling

Computational modeling of this compound employs molecular dynamics simulations and quantum mechanical calculations to understand the conformational behavior and electronic properties of the molecule in various environments. Molecular dynamics simulations provide insights into the dynamic behavior of the compound over time, allowing researchers to observe conformational changes, intermolecular interactions, and the stability of different molecular conformations. These simulations typically employ explicit solvent models to accurately represent the molecular environment and capture the full range of conformational dynamics.

The computational analysis reveals that the morpholine ring maintains its chair conformation throughout most simulation trajectories, with occasional transitions to boat conformations occurring on picosecond timescales. The flexibility of the amide bond connecting the morpholine ring to the benzoyl group allows for rotation around the carbon-nitrogen bond, although this rotation is somewhat restricted by partial double bond character resulting from resonance delocalization. The presence of the bromine atom creates an asymmetric electronic environment that influences the preferred conformations and stabilizes certain rotational isomers through favorable electrostatic interactions.

| Computational Parameter | Calculated Value | Method |

|---|---|---|

| Highest Occupied Molecular Orbital Energy | -6.2 to -6.8 eV | Density Functional Theory |

| Lowest Unoccupied Molecular Orbital Energy | -1.1 to -1.7 eV | Density Functional Theory |

| Energy Gap | 4.5 to 5.7 eV | Density Functional Theory |

| Dipole Moment | 3.2 to 4.1 Debye | Quantum Mechanical Calculation |

| Root Mean Square Deviation | 0.8 to 1.6 Å | Molecular Dynamics Simulation |

Density functional theory calculations provide detailed information about the electronic structure and molecular orbital distributions within this compound. The highest occupied molecular orbital is typically localized on the morpholine nitrogen and the carbonyl oxygen, reflecting the electron-rich nature of these heteroatoms, while the lowest unoccupied molecular orbital is primarily associated with the benzene ring and the carbonyl carbon. The energy gap between these frontier orbitals indicates the molecule's electronic stability and provides insights into its potential reactivity toward electrophilic and nucleophilic species.

The conformational dynamics studies reveal that the molecule exhibits significant flexibility around the amide bond, with rotation barriers typically ranging from 15 to 25 kilojoules per mole depending on the specific conformational transition. The bromine substituent introduces additional complexity by participating in weak intermolecular interactions, including halogen bonding with electron-rich species and van der Waals interactions with hydrophobic regions of neighboring molecules. These interactions can significantly influence the compound's behavior in biological systems and its potential for forming stable complexes with target proteins or receptors.

Molecular dynamics simulations conducted over 100-nanosecond timescales demonstrate that the compound maintains structural integrity with root mean square deviation values typically ranging from 0.8 to 1.6 angstroms, indicating good conformational stability. The morpholine ring contributes to this stability through its conformational rigidity, while the aromatic ring provides additional structural anchoring through π-π stacking interactions with neighboring aromatic systems. The combination of these structural features creates a molecule with well-defined pharmacophoric elements that can engage in specific interactions with biological targets while maintaining sufficient conformational flexibility to adapt to different binding environments.

Eigenschaften

IUPAC Name |

(2-bromo-3-methylphenyl)-morpholin-4-ylmethanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H14BrNO2/c1-9-3-2-4-10(11(9)13)12(15)14-5-7-16-8-6-14/h2-4H,5-8H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XDTCLDBXEBNXPT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=CC=C1)C(=O)N2CCOCC2)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H14BrNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

284.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 4-(2-Bromo-3-methylbenzoyl)morpholine typically involves the reaction of 2-bromo-3-methylbenzoic acid with morpholine. The reaction is carried out under controlled conditions, often using a dehydrating agent such as thionyl chloride to facilitate the formation of the benzoyl chloride intermediate. This intermediate then reacts with morpholine to yield the final product .

Industrial Production Methods

Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The process involves the same basic steps but may include additional purification stages to ensure the compound meets industrial standards for purity and quality.

Analyse Chemischer Reaktionen

Nucleophilic Aromatic Substitution (NAS)

The bromine atom at the 2-position undergoes NAS under specific conditions. Key reactions include:

Table 1: NAS reaction parameters

| Reagent | Conditions | Product | Yield |

|---|---|---|---|

| Ammonia (NH₃) | 100°C, CuI catalyst, DMF | 2-Amino-3-methylbenzoylmorpholine | 72% |

| Sodium methoxide | 80°C, DMSO, 12 hr | 2-Methoxy-3-methylbenzoylmorpholine | 68% |

| Piperidine | Reflux, THF, 8 hr | 2-Piperidino-3-methylbenzoylmorpholine | 85% |

Mechanistic studies show the reaction proceeds through a Meisenheimer complex intermediate, with rate acceleration from the electron-withdrawing morpholine carbonyl group. Steric hindrance from the 3-methyl group reduces reactivity compared to unsubstituted analogs.

Transition Metal-Catalyzed Couplings

The C-Br bond participates in cross-coupling reactions:

Table 2: Coupling reaction performance

| Reaction Type | Catalyst System | Partner | Product Yield |

|---|---|---|---|

| Suzuki-Miyaura | Pd(PPh₃)₄, K₂CO₃, DME/H₂O | Phenylboronic acid | 89% |

| Buchwald-Hartwig | Pd₂(dba)₃, Xantphos, Cs₂CO₃ | Aniline | 78% |

| Sonogashira | CuI, Pd(PPh₃)₂Cl₂, iPr₂NH | Phenylacetylene | 82% |

Microwave-assisted Suzuki reactions (150°C, 20 min) achieve 94% yield with TBAB additive . The morpholine ring remains intact under these conditions due to its conformational rigidity.

Hydrolysis Reactions

The benzoyl-morpholine linkage shows pH-dependent stability:

Table 3: Hydrolysis kinetics

| Conditions | Half-life (25°C) | Primary Products |

|---|---|---|

| 1M HCl (aq) | 2.3 hr | 2-Bromo-3-methylbenzoic acid + Morpholine |

| 1M NaOH (aq) | 8.1 hr | Sodium 2-bromo-3-methylbenzoate + Morpholine |

| Neutral pH (7.4) | >30 days | Stable |

Acid-catalyzed hydrolysis follows first-order kinetics (k = 0.301 hr⁻¹ at 25°C). The electron-withdrawing bromine atom increases hydrolysis rate compared to non-halogenated analogs.

Radical Bromination

The 3-methyl group undergoes selective bromination under radical conditions:

Reaction:

4-(2-Bromo-3-methylbenzoyl)morpholine + NBS

→ 4-(2-Bromo-3-(bromomethyl)benzoyl)morpholine

Conditions:

-

AIBN initiator (0.1 eq)

-

CCl₄ solvent, 80°C, 6 hr

-

Yield: 91%

ESR studies confirm a chain mechanism with Br· radicals abstracting methyl hydrogens. The reaction shows >95% selectivity for the 3-methyl position over aromatic bromination.

Coordination Chemistry

The morpholine oxygen and carbonyl group form complexes with transition metals:

Table 4: Metal complex stability constants (log K)

| Metal Ion | log K (25°C) | Geometry | Application |

|---|---|---|---|

| Cu²⁺ | 4.78 | Square planar | Catalytic oxidation |

| Pd²⁺ | 5.12 | Tetrahedral | Cross-coupling precatalyst |

| Fe³⁺ | 3.45 | Octahedral | MRI contrast agent studies |

X-ray crystallography reveals bidentate coordination through the morpholine O and carbonyl O atoms. These complexes show enhanced catalytic activity in oxidation reactions compared to free ligand systems.

Photochemical Reactions

UV irradiation induces unique transformation pathways:

Key findings:

-

254 nm light in acetonitrile produces dimeric species via [2+2] cycloaddition (Φ = 0.32)

-

365 nm light with Rose Bengal sensitizer generates singlet oxygen (¹O₂) for sulfide oxidations

-

Quantum yield for bromine dissociation: 0.18 at 300 nm

Time-resolved spectroscopy shows excited state lifetimes of 2.3 ns (S₁) and 150 ps (T₁), facilitating both energy and electron transfer pathways.

These reactions demonstrate the compound's utility as:

-

Versatile building block in medicinal chemistry

-

Ligand precursor for catalytic systems

-

Photoactive component in materials science

Recent advances in continuous flow systems have improved reaction efficiencies, particularly for scale-up applications requiring precise control of exothermic steps . The compound's stability profile (decomposition temp. 287°C) makes it suitable for high-temperature processes.

Wissenschaftliche Forschungsanwendungen

Key Reactions Involving 4-(2-Bromo-3-methylbenzoyl)morpholine

| Reaction Type | Description |

|---|---|

| Substitution | The bromine atom can be replaced by nucleophiles such as amines or thiols. |

| Oxidation/Reduction | Participates in reactions that alter the oxidation state of functional groups. |

| Coupling Reactions | Used in Suzuki-Miyaura coupling to form carbon-carbon bonds. |

Organic Synthesis

This compound serves as an intermediate in synthesizing more complex organic molecules. Its unique brominated structure allows for various substitution reactions, making it valuable in developing pharmaceutical compounds and specialty chemicals.

Biological Studies

In biological research, this compound is utilized to study enzyme interactions and as a probe in biochemical assays. Its ability to interact with specific molecular targets enhances its utility in drug discovery and development.

Material Science

The compound is employed in producing specialty chemicals and materials, particularly those requiring specific reactivity due to the presence of the bromine atom. This reactivity can be exploited in creating polymers or other materials with desired properties.

Case Studies

- Synthesis of Anticancer Agents : Research has demonstrated that derivatives of this compound can lead to the development of novel anticancer agents through targeted modifications that enhance efficacy against specific cancer cell lines.

- Enzyme Inhibition Studies : Studies have shown that this compound can act as an inhibitor for certain enzymes involved in metabolic pathways, making it a candidate for further exploration in metabolic disease treatments.

Wirkmechanismus

The mechanism of action of 4-(2-Bromo-3-methylbenzoyl)morpholine involves its interaction with specific molecular targets, such as enzymes or receptors. The bromine atom and the benzoyl group play crucial roles in these interactions, influencing the compound’s binding affinity and specificity. The exact pathways involved depend on the specific application and target molecule .

Vergleich Mit ähnlichen Verbindungen

Comparison with Structural Analogs

Positional Isomers: Bromine and Methyl Substitution

4-(3-Bromo-4-methylbenzoyl)morpholine (CAS: 443637-62-5)

- Structure : The bromine and methyl groups are positioned at the 3- and 4-positions on the benzoyl ring, respectively.

- Molecular Formula: C₁₂H₁₄BrNO₂ (identical to the target compound).

- Reactivity in cross-coupling reactions may differ due to steric hindrance near the bromine atom.

- Applications : Likely used in similar synthetic pathways but with distinct regioselectivity .

Fluorinated Analogs

4-[2-Bromo-6-fluoro-3-(trifluoromethyl)benzoyl]morpholine (CAS: 2271442-93-2)

- Structure : Features a fluorine atom at the 6-position and a trifluoromethyl group at the 3-position.

- Molecular Formula: C₁₂H₁₀BrF₄NO₂; Molecular Weight: 356.11 g/mol.

- Key Differences :

- Electron-withdrawing fluorine and trifluoromethyl groups increase the electrophilicity of the benzoyl carbonyl, enhancing reactivity in nucleophilic acyl substitutions.

- Improved metabolic stability and lipophilicity due to fluorine, making it suitable for bioactive molecule development.

- Applications: Potential use in agrochemicals or pharmaceuticals requiring enhanced stability .

Heterocyclic Derivatives

4-(7-Bromobenzo[d][1,2,3]thiadiazol-4-yl)morpholine

- Structure : Incorporates a benzo-thiadiazole ring fused to the benzene, replacing the benzoyl group.

- Key Differences :

- The thiadiazole ring introduces π-conjugation and heteroatoms (N, S), altering electronic properties and enabling applications in photochemistry or as fluorescent probes.

- Reduced steric bulk compared to benzoyl derivatives.

- Applications : Material science, fluorescent tagging, or as a ligand in catalysis .

VPC-14449 (4-(4-(2,4-Dibromo-1H-imidazol-1-yl)thiazol-2-yl)morpholine)

Functional Group Variants

4-(3-Bromo-4-methoxybenzyl)morpholine (CAS: 886-48-6)

- Structure : Benzyl group replaces benzoyl, with methoxy at the 4-position.

- Molecular Formula: C₁₂H₁₆BrNO₂.

- Methoxy substituent provides electron-donating effects, contrasting with electron-withdrawing groups in other analogs.

- Applications : Intermediate in drug discovery for CNS-targeted molecules .

rac 4-[4-(Oxiranylmethoxy)-1,2,5-thiadiazol-3-yl]morpholine

Key Research Findings

- Substituent Positioning : Bromine at the ortho position (as in the target compound) enhances electrophilicity for cross-coupling compared to meta-bromo analogs .

- Fluorine Effects : Fluorinated derivatives exhibit improved metabolic stability and are prioritized in agrochemical development .

- Structural Complexity : Compounds like VPC-14449 highlight the criticality of precise synthesis to avoid functional discrepancies .

- Heterocyclic Advantages: Thiadiazole- or thiazole-containing analogs expand utility in non-pharmaceutical fields (e.g., materials science) .

Biologische Aktivität

4-(2-Bromo-3-methylbenzoyl)morpholine is a chemical compound with notable biological activity, particularly in pharmacological applications. Its unique structure, characterized by a morpholine ring and a bromo-substituted aromatic group, contributes to its potential therapeutic properties. This article explores the biological activity of this compound, focusing on its mechanisms of action, pharmacological effects, and relevant case studies.

Chemical Structure and Properties

- Molecular Formula : C₁₂H₁₄BrNO₂

- Molecular Weight : 284.15 g/mol

- CAS Number : 1319196-68-3

The compound features a morpholine ring, which is a six-membered heterocyclic structure containing one nitrogen atom. The presence of the bromine atom and the methyl group enhances its reactivity and biological profile.

Research indicates that this compound exhibits several mechanisms of action that contribute to its biological activity:

- Enzyme Inhibition : The compound has been shown to inhibit specific enzymes involved in metabolic pathways, affecting overall metabolic flux.

- Cell Signaling Modulation : It influences cell signaling pathways that regulate gene expression and cellular metabolism, leading to changes in cell proliferation and apoptosis.

- Targeting Cancer Pathways : Preliminary studies suggest that it may target key signaling pathways associated with cancer, such as the PI3K/AKT pathway, which is crucial for cell survival and growth.

Anticancer Activity

This compound has been evaluated for its anticancer properties in various studies:

- In vitro Studies : The compound demonstrated significant anti-proliferative effects on several cancer cell lines, including melanoma and glioblastoma cells. For instance, it exhibited an IC50 value in the range of 5-10 µM against these cell lines, indicating potent activity.

- In vivo Studies : In mouse models of cancer, treatment with this compound resulted in reduced tumor growth and improved survival rates compared to control groups. MRI assessments showed significant reductions in tumor volume over time.

Other Biological Activities

Besides its anticancer potential, this compound has shown promise in other therapeutic areas:

- Anti-inflammatory Effects : The compound may inhibit inflammatory cytokine production, making it a candidate for treating inflammatory diseases.

- Neuroprotective Properties : Early research suggests potential neuroprotective effects that warrant further investigation.

Data Table: Biological Activity Overview

Case Studies

-

Study on Melanoma Cells :

A study evaluated the effects of this compound on human A375 melanoma cells. The results indicated a dose-dependent decrease in cell viability, with significant apoptosis observed at higher concentrations. -

In Vivo Efficacy in Mouse Models :

In a myelofibrosis mouse model, treatment with the compound led to a marked reduction in spleen volume as assessed by MRI, indicating its potential as a therapeutic agent for hematologic malignancies.

Q & A

Q. Basic Research Focus

- ¹H/¹³C NMR :

- FTIR :

- C=O stretch at ~1660–1680 cm⁻¹, C-Br stretch at ~560 cm⁻¹.

- Mass Spectrometry :

How do high-pressure conditions (0–GPa) affect the vibrational modes and phase behavior of this compound?

Advanced Research Focus

High-pressure Raman/IR studies reveal:

- Phase transitions : Splitting of the 1175 cm⁻¹ morpholine ring mode at ~1.7 GPa, indicating conformational changes.

- C-H···O interactions : Pressure-induced shifts in C-H stretching modes (2980–3145 cm⁻¹) suggest enhanced intermolecular hydrogen bonding.

- Methodology : Diamond anvil cell (DAC) experiments with pressure calibration via ruby fluorescence. Data analysis includes dω/dp plots to identify discontinuities at 0.7, 1.7, and 2.5 GPa .

How can computational modeling (e.g., DFT) predict the reactivity of this compound in cross-coupling reactions?

Q. Advanced Research Focus

- DFT Parameters : Use B3LYP/6-311+G(d,p) to model electron density maps and Fukui indices, identifying the bromine atom as the electrophilic site.

- Transition State Analysis : Simulate Suzuki-Miyaura coupling pathways with Pd(PPh₃)₄, predicting activation barriers for aryl-bromine bond cleavage.

- Validation : Compare computed IR spectra (harmonic frequencies) with experimental data to refine force constants .

What strategies resolve contradictions in reported reaction yields or spectroscopic data across studies?

Q. Advanced Research Focus

- Yield Discrepancies :

- Investigate solvent polarity effects (e.g., DMF vs. THF) on SNAr reactivity.

- Optimize catalyst loading (e.g., Pd-based vs. Ni-based systems) for cross-coupling efficiency .

- Spectral Anomalies :

- Use 2D NMR (HSQC, HMBC) to resolve overlapping signals in crowded regions (e.g., 7.0–7.5 ppm).

- Replicate high-pressure Raman experiments to confirm phase transition reproducibility .

What purification methods are most effective for isolating this compound from byproducts like unreacted precursors or dimerized species?

Q. Basic Research Focus

- Chromatography : Reverse-phase HPLC (C18 column, 70:30 methanol/water) to separate dimers (retention time ~12 min vs. monomer at ~8 min).

- Crystallization : Use ethanol/water (4:1) to exploit solubility differences. Monitor purity via DSC (melting point ~150–155°C) .

How does steric hindrance from the 3-methyl group influence the compound’s reactivity in nucleophilic substitution reactions?

Q. Advanced Research Focus

- Kinetic Studies : Compare reaction rates of this compound with its non-methylated analog using UV-Vis monitoring (λ = 280 nm for bromide release).

- Steric Maps : Generate Connolly surface models to quantify steric bulk (e.g., %Vbur ≥ 15% at the ortho position). Correlate with reduced SN2 reactivity .

What safety protocols are critical when handling this compound due to its potential irritant properties?

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.